molecular formula C21H31N5O2 B5995353 N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide

N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide

Cat. No.: B5995353
M. Wt: 385.5 g/mol
InChI Key: LMCMMVGCEDFITN-UHFFFAOYSA-N
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Description

N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a methoxyphenyl group, and a triazole moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the attachment of the triazole moiety. Common synthetic routes may include:

    Formation of Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the methoxy group is introduced to the phenyl ring.

    Attachment of Triazole Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide: shares structural similarities with other piperidine and triazole-containing compounds.

    Examples: Compounds like EPZ-005687, EPZ-6438, and GSK-343, which are known for their pharmacological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O2/c1-24(21(27)10-14-26-17-22-16-23-26)15-18-7-11-25(12-8-18)13-9-19-5-3-4-6-20(19)28-2/h3-6,16-18H,7-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCMMVGCEDFITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=CC=C2OC)C(=O)CCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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